(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine is a chemical compound classified under morpholines, which are cyclic amines featuring a morpholine ring. This compound is characterized by its two methyl groups at the 2 and 6 positions and a piperidinyl substituent at the 4 position. It is of interest in medicinal chemistry due to its potential applications in drug development, particularly as a building block for more complex pharmaceuticals .
The synthesis of (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine can be achieved through various methods, including nucleophilic substitution reactions. One effective approach involves the reaction of diethanolamine with appropriate alkylating agents under controlled conditions to form the morpholine ring. The introduction of the piperidinyl group can be accomplished via nucleophilic substitution on a suitable precursor .
A typical synthesis might include the following steps:
The molecular formula for (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine is . Its structure features a six-membered morpholine ring containing two methyl groups and a four-membered piperidine ring attached at one of the morpholine's nitrogen atoms.
(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine participates in various chemical reactions typical of amines and heterocycles:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity.
The mechanism of action for (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine is primarily related to its role as a pharmacophore in drug design. Its structural features allow it to interact with biological targets such as enzymes or receptors. For example, it may act as an inhibitor in cell cycle regulation by interacting with cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation .
The specific interactions depend on the target enzyme's active site characteristics and may involve hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Relevant data from studies indicate that these properties make it suitable for various applications in organic synthesis and medicinal chemistry .
(2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine has several scientific uses:
This compound exemplifies the versatility of morpholines in medicinal chemistry and their potential for developing new therapeutic agents.
Morpholine and piperidine heterocycles represent privileged structural motifs in medicinal chemistry due to their favorable physicochemical properties and ability to modulate key pharmacokinetic parameters. The hybrid scaffold exemplified by (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine (CAS 1187346-67-3) combines these pharmacophoric elements into a single molecular architecture with enhanced three-dimensional complexity. This compound (Molecular Formula: C₁₁H₂₂N₂O; Molecular Weight: 198.30 g/mol) features a morpholine ring directly tethered to a piperidine moiety, creating a dual heterocyclic system that significantly influences drug-receptor interactions [4] [8].
Analysis of its calculated physicochemical parameters reveals why such scaffolds are strategically valuable:
Table 1: Physicochemical Comparison of Key Scaffolds
Scaffold Type | PSA (Ų) | LogP | Stereocenters | Molecular Complexity | |
---|---|---|---|---|---|
Morpholine-Piperidine Hybrid | 24.5 | 1.11 | 2 | High (3D coverage) | |
Flat Aromatic Scaffold | 13–18 | 2.5–3.5 | 0 | Low (planar) | |
Pyrrolidine | 16.5 | 0.46 | 1–4 | Moderate to High | [3] |
The morpholine component contributes oxygen-based polarity and hydrogen-bond accepting capability, while the piperidine nitrogen provides basicity (pKa ~10–11) crucial for salt formation and solubility optimization. This hybrid architecture features prominently in kinase inhibitors, GPCR modulators, and CNS-targeted therapeutics, as evidenced by its incorporation in patented CDK inhibitors and TLR antagonists [2] [6]. The scaffold's versatility is further demonstrated in recent anticancer hybrids where morpholine-piperidine linkers enhanced DNA binding affinity and cellular uptake in quinoline-based compounds [5] [9].
The (2R,6S) stereochemical configuration of this compound is not merely a structural detail but a critical determinant of its biological interactions. This specific diastereomer exhibits distinct three-dimensional positioning of pharmacophoric elements compared to its (2R,6R), (2S,6S), or meso forms. The trans relationship between the 2- and 6-methyl groups creates a defined conformational landscape that influences:
Crystallographic studies of related scaffolds demonstrate that the (2R,6S) configuration enforces a chair-chair conformation with equatorial methyl groups, minimizing steric strain while exposing the piperidine nitrogen for protonation. This stereospecific arrangement is crucial for achieving nanomolar affinity in kinase inhibitors like CDK and TLR antagonists, where minor stereochemical alterations cause >100-fold potency losses [2] [6].
Table 2: Stereochemical Impact on Molecular Properties
Stereoisomer | Relative Energy (kcal/mol) | N...O Distance (Å) | Predicted Bioactivity | |
---|---|---|---|---|
(2R,6S) | 0 (reference) | 2.78 | High (optimal fit) | |
(2R,6R) | +1.8 | 3.12 | Moderate | |
(2S,6S) | +2.1 | 3.05 | Moderate | |
(2S,6R) | +1.9 | 2.95 | Low | [4] |
The pseudorotation capability of the morpholine ring allows adaptive binding to protein targets, while the chiral methyl groups create defined chiral environments that enhance enantioselective interactions. This explains why the (2R,6S) isomer is preferentially claimed in patents covering biologically active molecules, while racemic mixtures show reduced efficacy and specificity [6] [8].
The strategic incorporation of substituted morpholines into pharmaceutical agents has evolved significantly since the 1980s, with (2R,6S)-2,6-Dimethyl-4-(piperidin-4-yl)morpholine emerging as a key scaffold in 2010s patent literature. An analysis of the global intellectual property landscape reveals three dominant therapeutic applications:
Table 3: Key Patents Featuring the Morpholine-Piperidine Scaffold
Patent Number | Therapeutic Area | Claimed Derivatives | Assignee | Priority Year | |
---|---|---|---|---|---|
US9957276B2 | CDK Inhibition | >50 compounds | Major Pharma | 2015 | |
US20150105370A1 | TLR7/8 Antagonism | 15 exemplified | Biotech Co. | 2013 | |
WO2020154578 | Anticancer Agents | Hybrid quinoline-morpholines | University | 2019 | [2] [6] [9] |
Synthetic innovations have driven the scaffold’s adoption, particularly:
The scaffold continues to evolve through molecular hybridization strategies, notably in recent quinoline-morpholine antitumor agents (2022) where it serves as a conformationally constrained linker enhancing DNA binding affinity [5] [9]. With over 15 patent families specifically claiming derivatives of this scaffold since 2015, its chemical versatility and proven biological relevance suggest continued importance in drug development pipelines [2] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3